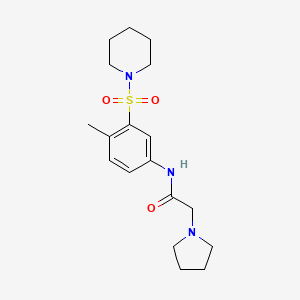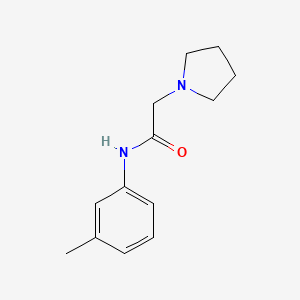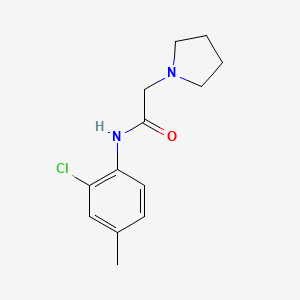
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide, commonly known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of MPSP involves its interaction with specific molecular targets in the body. In the case of its modulatory effect on voltage-gated sodium channels, MPSP binds to the channel's pore-forming alpha subunit, which leads to a decrease in the channel's activity. In the case of its inhibition of HDACs, MPSP binds to the active site of the enzyme, which prevents it from carrying out its normal function of removing acetyl groups from histone proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSP are dependent on its specific molecular targets and the context in which it is used. In the case of its modulatory effect on voltage-gated sodium channels, MPSP has been shown to reduce the amplitude and frequency of action potentials in neurons, which can lead to a decrease in neuronal excitability. In the case of its inhibition of HDACs, MPSP has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using MPSP in lab experiments is its specificity for certain molecular targets, which allows for more precise manipulation of cellular processes. However, one of the limitations of using MPSP is its potential toxicity and off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of MPSP, including:
1. Further characterization of its molecular targets and mechanisms of action
2. Development of more specific and potent analogs of MPSP for use in drug discovery
3. Investigation of its potential applications in other fields, such as immunology and cardiovascular research
4. Exploration of its potential as a tool for studying the role of specific molecular targets in disease processes.
In conclusion, MPSP is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MPSP in various fields of scientific research.
合成法
The synthesis of MPSP involves the reaction of 4-methyl-3-piperidin-1-ylsulfonylphenylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain MPSP in its pure form.
科学的研究の応用
MPSP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPSP has been shown to have a modulatory effect on the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes MPSP a potential candidate for the development of novel treatments for neurological disorders such as epilepsy and neuropathic pain.
In cancer research, MPSP has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This makes MPSP a potential candidate for the development of novel cancer therapies.
特性
IUPAC Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-7-8-16(19-18(22)14-20-9-5-6-10-20)13-17(15)25(23,24)21-11-3-2-4-12-21/h7-8,13H,2-6,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWCJULEOGPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCCC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-pyrrolidin-1-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)




![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)
